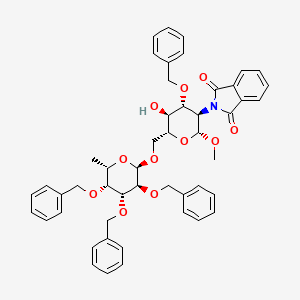

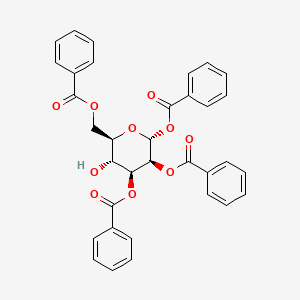

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

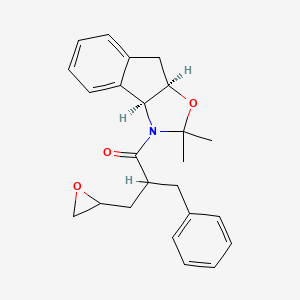

The synthesis of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose typically involves the selective protection of the hydroxyl groups of α-D-mannopyranose. This process is crucial for subsequent reactions in synthetic routes, particularly in glycochemistry, where it serves as a key precursor for the construction of complex carbohydrate structures.

Molecular Structure Analysis

The molecular structure of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose features a pyranose ring with four benzoyl groups attached to its oxygen atoms. This structural arrangement significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging the reactivity of its benzoyl-protected hydroxyl groups. It is commonly used in glycosylation reactions to form glycosidic bonds, serving as a glycosyl donor in the presence of catalysts or activating agents. The benzoyl groups provide stability and control over the reaction's selectivity, facilitating the synthesis of desired glycosidic linkages.

Physical Properties Analysis

The physical properties of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, such as solubility, melting point, and crystallinity, are significantly influenced by its benzoyl groups. These groups make the compound less hydrophilic than its parent sugar, altering its solubility in various solvents, which is essential for its application in organic synthesis.

Chemical Properties Analysis

The chemical properties of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, including its reactivity towards nucleophiles and electrophiles, are defined by the presence of the benzoyl protecting groups. These groups not only protect the sugar's hydroxyl groups from unwanted reactions but also can be selectively removed or modified to introduce new functional groups, expanding the compound's utility in synthesis.

Applications De Recherche Scientifique

Benzoyl Peroxide and Acne Treatment

Benzoyl peroxide (BPO) is highlighted for its significant antibacterial, antikeratolytic, and comedolytic activity, making it a cornerstone in topical acne treatment. Its efficacy is noted as both a monotherapy and in combination with other antibiotics or retinoids for managing various forms of acne lesions. The unique property of BPO is its ability to reduce populations of drug-resistant variants of acne-causing bacteria, making it a recommended addition to long-term antibiotic regimens in acne treatment (Tanghetti & Popp, 2009).

Microbial Mannosidases in Biotechnology

The role of microbial mannosidases in hydrolyzing 1,4-β-mannopyranosyl linkages in hemicelluloses, producing mannose, is critical for applications in bioethanol production, synthesis of alkyl glycosides, and pharmaceutical agents. These enzymes, produced mainly by bacteria and fungi, operate over a wide range of pH and temperature, underscoring their versatility and potential in industrial applications (Chauhan & Gupta, 2017).

Benzopyran Derivatives in Therapeutics

Benzopyran derivatives exhibit a wide range of biological activities, supporting their therapeutic applications in various diseases. Their structural features correlate to physicochemical properties that define the extent of biological activity, suggesting their utility in developing novel therapeutic agents (Xiu et al., 2017).

Orientations Futures

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose exhibits immense promise in research for combating a plethora of ailments including neoplasms and inflammatory disorders . Its distinctive molecular configuration makes it a valuable precursor for the synthesis of diverse pharmaceutical intermediates and medications .

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-LSPAEZJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)